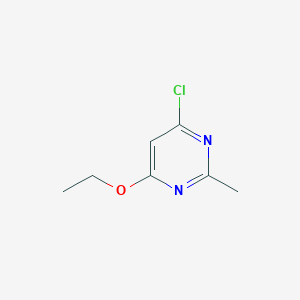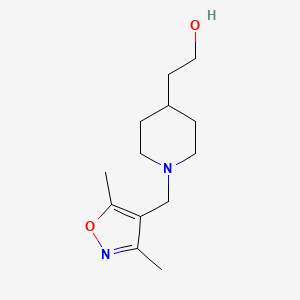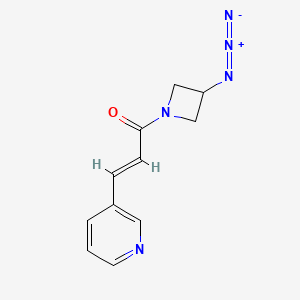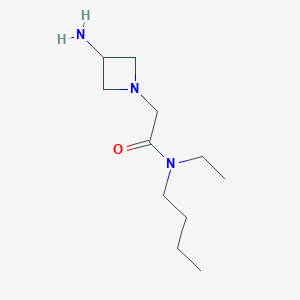
4-Chloro-6-ethoxy-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-ethoxy-2-methylpyrimidine is a chemical compound with the molecular weight of 172.61 . It is a liquid at room temperature . This compound is used in organic synthesis .
Synthesis Analysis
The synthesis of 4-Chloro-6-ethoxy-2-methylpyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-ethoxy-2-methylpyrimidine . The InChI code is 1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
4-Chloro-6-ethoxy-2-methylpyrimidine is a liquid at room temperature . It has a molecular weight of 172.61 .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Chloro-6-ethoxy-2-methylpyrimidine: serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating more complex molecules. For instance, it can undergo nucleophilic aromatic substitution reactions to introduce various side chains, enhancing its utility in synthesizing diverse organic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of drugs with potential anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties. Its pyrimidine core is a crucial element in many drugs, mirroring its significance in nucleic acids .
Agrochemical Development
The chemical’s properties are explored in the development of agrochemicals. Its ability to act as a scaffold for further chemical modifications makes it a candidate for creating new pesticides and herbicides, contributing to more efficient and targeted agricultural practices .
Dye Manufacturing
This compound’s derivatives may find applications in dye manufacturing. By attaching various functional groups, researchers can develop new dyes with specific absorption properties, useful for textiles and industrial coloring processes .
Environmental Science
Lastly, in environmental science, researchers could use this compound to synthesize chemicals that help in the detection or removal of pollutants. Its modified derivatives could bind to specific contaminants, aiding in environmental monitoring and cleanup efforts.
Each application mentioned leverages the unique chemical structure of 4-Chloro-6-ethoxy-2-methylpyrimidine and its potential for further modification, showcasing the compound’s versatility in scientific research and industrial applications. The information provided is based on current scientific knowledge and the potential uses inferred from the compound’s chemical properties .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCZMZFAKWMXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxy-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)






